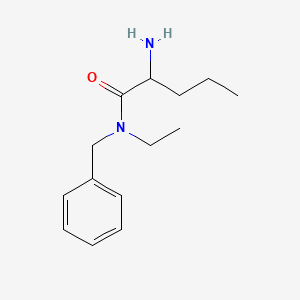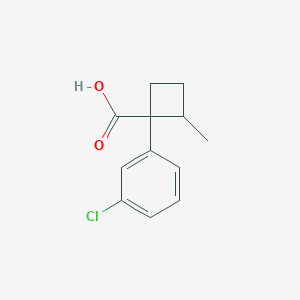
1-(3-Chlorophenyl)-2-methylcyclobutane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chlorophenyl)-2-methylcyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring substituted with a 3-chlorophenyl group and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)-2-methylcyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-chlorobenzyl chloride with 2-methylcyclobutanone in the presence of a base, followed by oxidation to introduce the carboxylic acid group.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Chlorophenyl)-2-methylcyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Esters, amides, or other oxidized derivatives.
Reduction: Alcohols or other reduced compounds.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1-(3-Chlorophenyl)-2-methylcyclobutane-1-carboxylic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3-Chlorophenyl)-2-methylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-(4-Chlorophenyl)-2-methylcyclobutane-1-carboxylic acid: Similar structure with a chlorine atom at the 4-position of the phenyl ring.
1-(3-Bromophenyl)-2-methylcyclobutane-1-carboxylic acid: Bromine substituent instead of chlorine.
1-(3-Chlorophenyl)-2-ethylcyclobutane-1-carboxylic acid: Ethyl group instead of methyl on the cyclobutane ring.
Uniqueness: 1-(3-Chlorophenyl)-2-methylcyclobutane-1-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for targeted applications in research and industry.
Propiedades
Fórmula molecular |
C12H13ClO2 |
|---|---|
Peso molecular |
224.68 g/mol |
Nombre IUPAC |
1-(3-chlorophenyl)-2-methylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H13ClO2/c1-8-5-6-12(8,11(14)15)9-3-2-4-10(13)7-9/h2-4,7-8H,5-6H2,1H3,(H,14,15) |
Clave InChI |
WWLIDUDKRVXNKV-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC1(C2=CC(=CC=C2)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


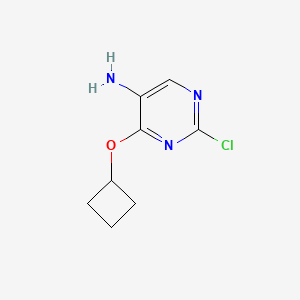
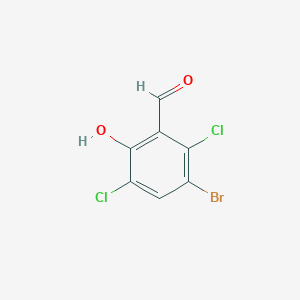
![2-[(1-Phenylethyl)amino]butan-1-ol](/img/structure/B13303066.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(thiolan-3-yl)acetic acid](/img/structure/B13303072.png)
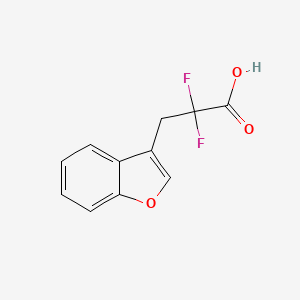

![1-[2-(4-Fluorophenoxy)ethyl]piperidin-4-amine](/img/structure/B13303093.png)

![3-[(Ethylamino)methyl]benzamide](/img/structure/B13303104.png)
![8-Phenyl-3-azabicyclo[4.2.0]octane](/img/structure/B13303117.png)

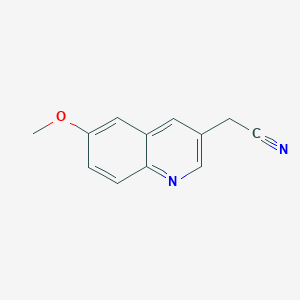
![1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole-2-carbaldehyde](/img/structure/B13303144.png)
